![molecular formula C6H4BrF2NO B1447272 2-Bromo-4-(difluoromethoxy)pyridine CAS No. 1206984-48-6](/img/structure/B1447272.png)
2-Bromo-4-(difluoromethoxy)pyridine
Overview
Description
2-Bromo-4-(difluoromethoxy)pyridine is an organic compound with the molecular formula C6H4BrF2NO. It is a colorless to pale yellow solid that is almost insoluble in water but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . This compound is used in various chemical reactions and has applications in organic synthesis, pharmaceuticals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-(difluoromethoxy)pyridine is typically synthesized through a multi-step process:
Formation of 2,5-Diiodopyridine: Pyridine reacts with diiodomethane under appropriate conditions to form 2,5-diiodopyridine.
Introduction of Bromine: 2,5-Diiodopyridine reacts with bromoethane in basic conditions to introduce the bromine atom, forming 2-bromo-5-bromoethylpyridine.
Formation of Final Product: The resulting 2-bromo-5-bromoethylpyridine reacts with methyl difluoroacetate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(difluoromethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: It can undergo palladium-catalyzed coupling reactions, such as Suzuki and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include substituted pyridines where the bromine atom is replaced by the nucleophile.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the pyridine ring with another aromatic ring.
Scientific Research Applications
2-Bromo-4-(difluoromethoxy)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of bioactive compounds and potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development due to its ability to form various bioactive molecules.
Industry: Utilized in the production of materials such as organic light-emitting diodes (OLEDs) and other electronic components
Mechanism of Action
The mechanism of action of 2-Bromo-4-(difluoromethoxy)pyridine depends on the specific reaction it is involved inIn coupling reactions, the compound acts as a substrate that undergoes palladium-catalyzed cross-coupling to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxypyridine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
2-Bromo-5-fluoropyridine: Contains a fluorine atom at the 5-position instead of a difluoromethoxy group at the 4-position.
Uniqueness
2-Bromo-4-(difluoromethoxy)pyridine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific electronic characteristics and in applications requiring precise molecular interactions .
Biological Activity
2-Bromo-4-(difluoromethoxy)pyridine is a halogenated pyridine derivative that has garnered attention in pharmacological research due to its unique chemical properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, presenting a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The compound's structure includes a bromine atom and a difluoromethoxy group, which contribute to its lipophilicity and stability. The presence of these halogen substituents enhances its ability to interact with biological targets, potentially modulating enzyme activities or receptor functions.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as a candidate for new antimicrobial agents.
Microbial Strain | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 20 | 100 |
C. albicans | 18 | 100 |
These results indicate significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting the compound's broad-spectrum antimicrobial potential .
Antifungal Activity
The antifungal properties of this compound have also been investigated, particularly against Candida species. Structural modifications related to the difluoromethoxy group have been shown to enhance antifungal efficacy, making it a promising candidate for further development in antifungal therapies .
The mechanisms underlying the biological activity of this compound are primarily attributed to its interactions with specific molecular targets within biological systems. The halogen substituents may improve binding affinities to target proteins, facilitating inhibition of key enzymes involved in microbial growth or survival .
Case Study on Antibacterial Activity
A study evaluated the antibacterial effects of various derivatives of dichlorobenzyl alcohols, including those similar to this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, emphasizing the importance of structural features in determining antibacterial potency .
Investigation into Antifungal Activity
Another investigation focused on the antifungal properties of derivatives containing the difluoromethoxy group. The study highlighted that specific structural modifications led to enhanced activity against Candida species, suggesting that this moiety plays a critical role in the overall antifungal efficacy .
Safety Profile
While the biological activity is promising, safety assessments are essential. Compounds with similar structures have undergone toxicity evaluations; however, specific toxicological data for this compound remains limited. Future studies should prioritize comprehensive toxicity evaluations to ensure safety in potential therapeutic applications .
Properties
IUPAC Name |
2-bromo-4-(difluoromethoxy)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2NO/c7-5-3-4(1-2-10-5)11-6(8)9/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLCKEHRGDZTGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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